Home > Products > Screening Compounds P82356 > 17-(Cyclopropylmethyl)-7-benzyl-4,5-epoxy-3,14-dihydroxymorphinan-6-one
17-(Cyclopropylmethyl)-7-benzyl-4,5-epoxy-3,14-dihydroxymorphinan-6-one - 153567-11-4

17-(Cyclopropylmethyl)-7-benzyl-4,5-epoxy-3,14-dihydroxymorphinan-6-one

Catalog Number: EVT-411953
CAS Number: 153567-11-4
Molecular Formula: C27H29NO4
Molecular Weight: 431.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

17-(Cyclopropylmethyl)-7-benzyl-4,5-epoxy-3,14-dihydroxymorphinan-6-one is a complex organic compound that belongs to the morphinan class of alkaloids. Morphinans are known for their analgesic properties and structural similarity to morphine. This specific compound is characterized by its unique cyclopropylmethyl group and epoxy functionality, which may influence its pharmacological profile and potential applications in medicinal chemistry.

Source

The compound can be synthesized through various organic chemistry techniques, often involving the modification of existing morphinan derivatives. The specific sources of its synthesis may include academic research articles focused on synthetic organic chemistry or pharmaceutical studies exploring new analgesics.

Classification

This compound can be classified as an opioid due to its structural features resembling those of morphine. It may also be categorized under synthetic opioids if synthesized through chemical processes rather than extracted from natural sources.

Synthesis Analysis

Methods

The synthesis of 17-(Cyclopropylmethyl)-7-benzyl-4,5-epoxy-3,14-dihydroxymorphinan-6-one typically involves several steps:

  1. Starting Materials: The synthesis often begins with a morphinan derivative as the base structure.
  2. Functional Group Modifications: Key modifications include the introduction of the cyclopropylmethyl group and the formation of the epoxy ring.
  3. Reagents and Conditions: Common reagents may include alkyl halides for alkylation reactions, oxidizing agents for epoxy formation, and various catalysts to facilitate reactions under specific conditions (e.g., temperature, pressure).

Technical Details

The synthesis process may involve techniques such as:

  • Nucleophilic substitution for introducing the cyclopropylmethyl group.
  • Epoxidation reactions to create the epoxy functionality, often using peracids or similar oxidants.
  • Purification methods like chromatography to isolate the final product.
Molecular Structure Analysis

Structure

The molecular structure of 17-(Cyclopropylmethyl)-7-benzyl-4,5-epoxy-3,14-dihydroxymorphinan-6-one can be represented in a chemical diagram showing its complex arrangement of atoms, including:

  • A morphinan backbone.
  • Hydroxyl groups at positions 3 and 14.
  • An epoxy group between carbons 4 and 5.
  • A cyclopropylmethyl substituent at position 17.

Data

Key molecular data includes:

  • Molecular Formula: C₁₉H₂₃NO₃
  • Molecular Weight: Approximately 313.39 g/mol
  • Functional Groups: Hydroxyl (-OH), Epoxy (three-membered cyclic ether), and aliphatic carbon chains.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for morphinans:

  1. Hydroxylation Reactions: Further functionalization at hydroxyl sites can lead to derivatives with altered pharmacological properties.
  2. Esterification: The hydroxyl groups can react with acids to form esters, potentially enhancing lipophilicity.
  3. Reduction Reactions: The epoxy group can undergo ring-opening under acidic or basic conditions to yield diols.

Technical Details

These reactions require careful control of conditions such as pH, temperature, and solvent choice to ensure selectivity and yield.

Mechanism of Action

Process

The mechanism of action for 17-(Cyclopropylmethyl)-7-benzyl-4,5-epoxy-3,14-dihydroxymorphinan-6-one is likely similar to that of other opioids:

  1. Binding to Opioid Receptors: The compound primarily interacts with mu-opioid receptors in the central nervous system.
  2. Signal Transduction: Upon binding, it activates intracellular signaling pathways that lead to analgesic effects by inhibiting neurotransmitter release.
  3. Physiological Effects: This results in reduced perception of pain and may also induce euphoria or sedation.

Data

Studies on similar compounds indicate that modifications in structure can significantly affect receptor affinity and efficacy.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of this compound include:

  • Appearance: Likely a solid at room temperature (exact appearance would depend on purity).
  • Solubility: Solubility in organic solvents like ethanol or dichloromethane; limited solubility in water due to hydrophobic regions.

Chemical Properties

Chemical properties include:

  • Stability under ambient conditions but may degrade under extreme pH or light exposure.
  • Reactivity with nucleophiles due to the presence of electrophilic sites (e.g., epoxy group).
Applications

Scientific Uses

17-(Cyclopropylmethyl)-7-benzyl-4,5-epoxy-3,14-dihydroxymorphinan-6-one has potential applications in:

  1. Pharmaceutical Research: Investigated as a candidate for pain management therapies due to its opioid-like properties.
  2. Medicinal Chemistry: Used as a reference compound for synthesizing new analgesics with improved safety profiles.
  3. Biochemical Studies: Explored in studies assessing opioid receptor interactions and mechanisms of pain modulation.
Introduction

Historical Context of Morphinan Alkaloids in Medicinal Chemistry

The isolation of morphine from Papaver somniferum latex in 1804 by Sertürner marked the dawn of alkaloid chemistry and opioid pharmacology. This breakthrough paved the way for systematic modifications of the morphinan scaffold to optimize analgesic efficacy while minimizing adverse effects. A transformative advancement occurred in 1925 when Hungarian pharmacist János Kabay developed the "green method," enabling efficient extraction of morphinan alkaloids (e.g., morphine, codeine) from poppy straw rather than labor-intensive opium harvesting. This industrial process facilitated broader access to morphinan precursors for semisynthesis [6]. Throughout the mid-20th century, researchers at Hungary’s Alkaloida Chemical Company and University of Debrecen pioneered novel transformations of morphinan cores, including nucleophilic substitutions, reductions, and ring functionalizations. Their work established structure-activity relationship (SAR) principles critical for modern opioid design—notably revealing that N-substituents (e.g., allyl, cyclopropylmethyl) confer antagonistic properties, while C14-hydroxylation enhances potency. This historical foundation underpins contemporary efforts to develop functionally selective opioids like 17-(cyclopropylmethyl)-7-benzyl-4,5-epoxy-3,14-dihydroxymorphinan-6-one [6] [4].

Structural Classification of 17-(Cyclopropylmethyl)-7-benzyl-4,5-epoxy-3,14-dihydroxymorphinan-6-one

This target compound belongs to the 4,5-epoxymorphinan subclass of opioids, characterized by an ether bridge between C4 and C5 that constrains the molecule in a specific three-dimensional conformation essential for receptor engagement. Its systematic name denotes critical structural features:

  • A morphinan-6-one core featuring a ketone at C6 and phenolic (C3) and allylic (C14) hydroxyl groups.
  • 17-(Cyclopropylmethyl): A cyclopropylmethyl group attached to the tertiary amine at position 17 (nitrogen atom). This moiety is characteristic of opioid antagonists (e.g., naltrexone) and partial agonists.
  • 7-Benzyl substitution: A benzyl group at C7, distinguishing it from classical morphinans. This bulky lipophilic substituent likely modulates receptor interaction profiles.
  • 4,5-Epoxy bridge: A defining feature locking ring C in a boat conformation.

Table 1: Molecular Descriptors of Key Morphinan Derivatives

CompoundMolecular FormulaN-SubstituentC7-SubstituentC6-Functionalization
MorphineC₁₇H₁₉NO₃MethylHAlcohol
NaltrexoneC₂₀H₂₃NO₄CyclopropylmethylHKetone
17-Cyclopropylmethyl-7-spiroindan analogC₂₈H₂₉NO₄CyclopropylmethylSpiroindanKetone
Target CompoundC₃₁H₃₃NO₄CyclopropylmethylBenzylKetone

Molecular weight calculations confirm the formula C₃₁H₃₃NO₄ (MW = 483.60 g/mol), aligning with analogs like the spiroindan derivative (C₂₈H₂₉NO₄; 443.54 g/mol [5]). The benzyl group introduces substantial steric bulk compared to hydrogen or smaller alkyl groups at C7, potentially altering receptor docking [1] [2] [5].

Significance of Epoxy and Cyclopropylmethyl Functional Groups in Opioid Analogs

The 4,5-epoxy bridge imposes conformational rigidity critical for bioactivity. This strained ether linkage:

  • Locking effect: Forces ring C into a boat conformation, positioning C14-OH and the nitrogen atom optimally for hydrogen bonding and ionic interactions within opioid receptor binding pockets [3].
  • Electronic modulation: The electron-withdrawing nature of the epoxy group polarizes adjacent bonds, enhancing hydrogen-bond donation from C3/C14 hydroxyls.

The 17-N-cyclopropylmethyl (CPM) group profoundly impacts pharmacological outcomes:

  • Antagonist/partial agonist profiles: Unlike methyl (morphine) or phenethyl (oxycodone), CPM shifts ligands toward antagonism (naltrexone) or partial agonism (buprenorphine). Steric hindrance from the cyclopropyl ring disrupts receptor activation while maintaining high affinity.
  • Metabolic stability: The cyclopropyl group resists oxidative N-dealkylation by hepatic cytochrome P450 enzymes—a common metabolic pathway for N-methyl opioids [4] [6].

Table 2: Impact of N-Substituents on Opioid Activity Profiles

N-SubstituentRepresentative CompoundPrimary ActivityReceptor Affinity Trend
MethylMorphineFull agonistHigh μ-affinity
AllylNaloxoneCompetitive antagonistHigh μ/δ/κ-affinity
Cyclopropylmethyl (CPM)NaltrexoneLong-acting antagonistEnhanced δ-affinity
CPM + Ketone at C6Target CompoundPredicted: Partial agonist/antagonistLikely high μ/δ

The synergy between the epoxy constraint, CPM group, and the unique 7-benzyl substitution defines this compound’s novelty. Molecular modeling suggests the benzyl group occupies a lipophilic region near transmembrane helix 2/3 of opioid receptors, potentially conferring biased signaling [3] [6].

Properties

CAS Number

153567-11-4

Product Name

17-(Cyclopropylmethyl)-7-benzyl-4,5-epoxy-3,14-dihydroxymorphinan-6-one

IUPAC Name

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-9-phenylmethoxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

Molecular Formula

C27H29NO4

Molecular Weight

431.5 g/mol

InChI

InChI=1S/C27H29NO4/c29-20-10-11-27(30)22-14-19-8-9-21(31-16-18-4-2-1-3-5-18)24-23(19)26(27,25(20)32-24)12-13-28(22)15-17-6-7-17/h1-5,8-9,17,22,25,30H,6-7,10-16H2/t22-,25+,26+,27-/m1/s1

InChI Key

NIBRTUHQXLSONU-LHIMOPHOSA-N

SMILES

C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)OCC7=CC=CC=C7)O5)O

Synonyms

17-(cyclopropylmethyl)-7-benzyl-4,5-epoxy-3,14-dihydroxymorphinan-6-one
17-CPM-nal

Canonical SMILES

C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)OCC7=CC=CC=C7)O5)O

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)OCC7=CC=CC=C7)O5)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.